

AZ7550 Mesylate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	AZ7550 Mesylate	
Cat. No.:	B8069384	Get Quote

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AZ7550 Mesylate, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), has demonstrated a distinct profile of activity against its primary target, the Insulin-like Growth Factor 1 Receptor (IGF1R), as well as a range of other tyrosine kinases. This guide provides a comparative analysis of the cross-reactivity of AZ7550 Mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development.

Potency and Selectivity Profile of AZ7550 Mesylate

AZ7550 Mesylate is recognized as an active metabolite of osimertinib, a potent inhibitor of EGFR mutants, including those with the T790M resistance mutation.[1][2] While osimertinib is designed for high selectivity for mutant EGFR over wild-type EGFR, its metabolites, including AZ7550, exhibit their own unique kinase inhibition profiles. AZ7550 has been identified as an inhibitor of IGF1R with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[2]

To comprehensively assess its selectivity, the cross-reactivity of AZ7550's parent compound, AZD9291, and its metabolites were profiled against a large panel of kinases. This screening revealed that **AZ7550 Mesylate** inhibits a number of other tyrosine kinases with varying potencies. The following table summarizes the IC50 values for **AZ7550 Mesylate** against a selection of tyrosine kinases, providing a clear comparison of its activity spectrum.



Kinase Target	IC50 (nM)
MLK1	88
ACK1	156
ErbB4	195
MNK2	228
FLT3	302
ALK	420
FES	449
IRR	840
BRK	843
BLK	977
FAK	995
Ins R	1256
TEC	1317
FLT4	1784
IGF1R	1600

This data is compiled from publicly available information on the kinase selectivity of AZ7550. The specific experimental conditions may vary between different kinase assays.

Experimental Protocols

The determination of the kinase inhibitory activity of compounds like **AZ7550 Mesylate** is typically performed using in vitro biochemical assays. The data presented above was generated through kinase profiling services, which employ standardized and validated protocols to ensure reproducibility and accuracy. A representative protocol for determining the IC50 values in a kinase panel screening is outlined below.



Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a test compound against a panel of purified kinases.

- 1. Reagents and Materials:
- Purified recombinant human kinases.
- Specific peptide or protein substrates for each kinase.
- Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled, depending on the detection method.
- Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate concentrations of MgCl₂, MnCl₂, and other cofactors.
- Test compound (AZ7550 Mesylate) serially diluted in dimethyl sulfoxide (DMSO).
- Kinase inhibitor standards (as positive controls).
- 96-well or 384-well assay plates.
- Filter plates or beads for separating phosphorylated substrate.
- Scintillation counter or fluorescence/luminescence plate reader.
- 2. Assay Procedure:
- Compound Preparation: A stock solution of AZ7550 Mesylate is prepared in 100% DMSO and then serially diluted to create a range of concentrations for IC50 determination.
- Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified enzyme and its specific substrate in the assay buffer.
- Incubation with Inhibitor: The serially diluted **AZ7550 Mesylate** or control compounds are added to the assay plate wells, followed by the addition of the kinase/substrate mixture. The



plates are incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.

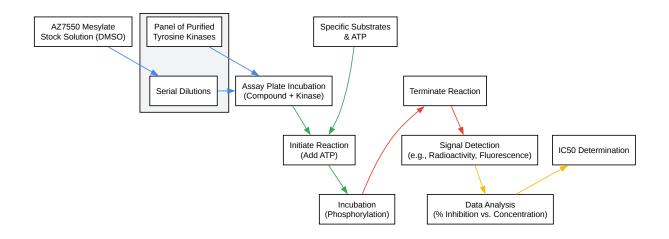
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [y-33P]ATP for radiometric assays).
- Reaction Incubation: The plates are incubated for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
- Reaction Termination and Detection:
 - Radiometric Assay: The reaction is stopped by the addition of a quench solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter plate, which is washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
 - Non-Radiometric Assays (e.g., Fluorescence/Luminescence): The reaction is stopped, and a detection reagent is added. The signal, which is proportional to the amount of phosphorylated substrate or remaining ATP, is measured using a plate reader.
- Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

The initial kinome-wide selectivity profiling for AZD9291 and its metabolites was conducted by a commercial vendor (Millipore), utilizing their established kinase profiling platforms.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the context of **AZ7550 Mesylate**'s activity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing kinase cross-reactivity and the signaling pathways of its primary target, IGF1R, and the well-characterized EGFR pathway.

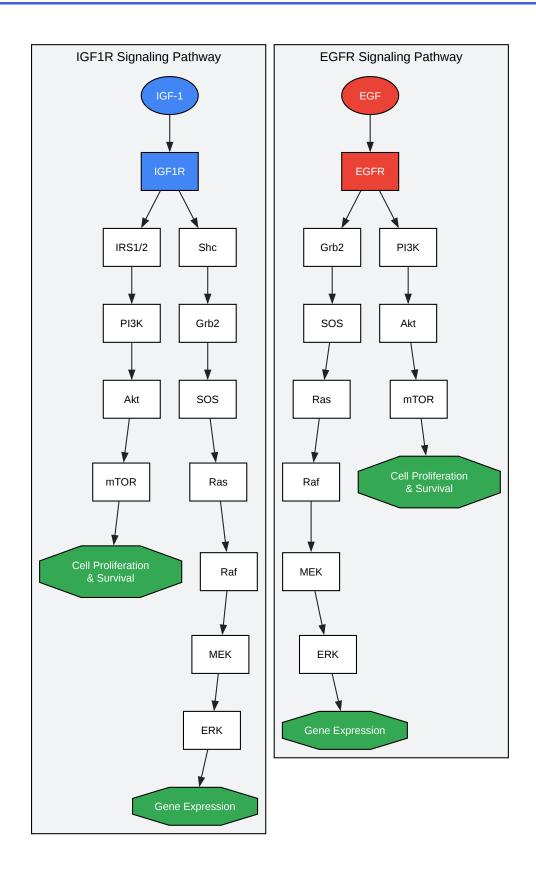




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Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.





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Caption: Simplified IGF1R and EGFR signaling pathways.



Conclusion

The data and methodologies presented in this guide offer a comparative overview of the cross-reactivity of **AZ7550 Mesylate** with a range of tyrosine kinases. While its primary target is IGF1R, it demonstrates inhibitory activity against several other kinases, which is a critical consideration in its potential therapeutic applications and for understanding its off-target effects. The provided experimental framework and pathway diagrams serve as valuable resources for researchers and scientists engaged in the development and evaluation of tyrosine kinase inhibitors. A thorough understanding of a compound's selectivity profile is paramount for advancing preclinical and clinical research.

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